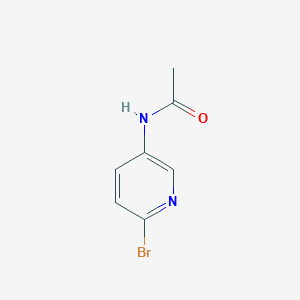
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
Vue d'ensemble
Description
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, commonly referred to as BHNP, is an organic compound used in a variety of laboratory experiments. BHNP is composed of a benzyloxy group, a hydroxy group, and a nitrophenyl group, and is an important intermediate in the synthesis of several pharmaceuticals. BHNP has a wide range of applications in scientific research, from biochemical and physiological studies to the synthesis of drugs and other compounds.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The synthesis of derivatives of benzyloxy-nitrophenyl ethanone, such as thiosemicarbazones, has been explored for their antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. These compounds exhibit appreciable activity, indicating their potential as antibacterial agents (Parekh & Desai, 2006).
Enzymatic Resolution and Synthesis
Research into the enzymatic resolution of benzyloxy-nitrophenyl ethanone derivatives has led to the synthesis of key intermediates for pharmaceutical compounds. For instance, the synthesis of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol represents a step towards creating more complex and pharmacologically active molecules (Ji Ya-fei, 2010).
Inhibition of 5-lipoxygenase (5-hLOX) Activity
Benzyl phenyl ketone derivatives, including those with benzyloxy-nitrophenyl groups, have been investigated for their ability to inhibit 5-hLOX, an enzyme involved in inflammation and asthma. These studies not only highlight the compounds' inhibitory effects but also suggest their potential therapeutic applications in treating inflammation-related conditions (Vásquez-Martínez et al., 2019).
Charge Density Analysis
The charge density and hydrogen bonding motifs of benzyloxy-nitrophenyl ethanone derivatives have been analyzed to understand their molecular structures better. Such studies are crucial for designing molecules with enhanced stability and desired interactions for pharmaceutical applications (Hibbs, Overgaard, & Piltz, 2003).
Synthesis of Indazoles
Benzyloxy-nitrophenyl ethanone is also used in synthesizing indazole derivatives, indicating its versatility in producing compounds with potential medicinal properties. The detailed synthesis procedure highlights the compound's role in creating pharmacologically relevant molecules (Tang Yan-feng, 2012).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-hydroxy-3-nitro-5-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10(17)13-7-12(8-14(15(13)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTGHNZQGWPVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610519 | |
| Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861841-94-3 | |
| Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)








![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)



![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)